4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539506
InChI: InChI=1S/C26H30BrN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3
SMILES:
Molecular Formula: C26H30BrN
Molecular Weight: 436.4 g/mol

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

CAS No.:

Cat. No.: VC16539506

Molecular Formula: C26H30BrN

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline -

Specification

Molecular Formula C26H30BrN
Molecular Weight 436.4 g/mol
IUPAC Name N-(4-bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline
Standard InChI InChI=1S/C26H30BrN/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(27)12-18-24)23-15-9-20(10-16-23)26(4,5)6/h7-18H,1-6H3
Standard InChI Key NPGGLZWVRNBLFX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br

Introduction

Chemical Identity

  • Name: 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

  • CAS Number: 851233-23-3

  • Molecular Formula: C26H30BrNC_{26}H_{30}BrN

  • Molecular Weight: 436.43 g/mol

  • Synonyms:

    • N-(4-Bromophenyl)-4-tert-butyl-N-(4-tert-butylphenyl)aniline

    • Benzenamine, N-(4-bromophenyl)-4-(1,1-dimethylethyl)-N-[4-(1,1-dimethylethyl)phenyl]

Structural Information

  • 2D Structure: The molecule consists of a brominated phenyl ring attached to an aniline group substituted with two tert-butyl phenyl groups.

  • SMILES Notation: CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)Br .

Potential Applications

Although specific applications of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline are not explicitly detailed in the literature, its structural features suggest potential uses in:

  • Organic Electronics: The presence of aromatic rings and electron-withdrawing bromine may make it suitable for use in semiconductors or organic light-emitting diodes (OLEDs).

  • Pharmaceutical Intermediates: Similar compounds have been explored for their biological activity, indicating potential as a precursor in drug development .

Synthesis and Preparation

The synthesis of 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline likely involves:

  • Starting Materials:

    • 4-Bromoaniline

    • tert-Butylbenzene derivatives

  • Reaction Pathway:

    • A nucleophilic substitution reaction where the amine group is functionalized with tert-butyl phenyl groups under controlled conditions.

  • Catalysts and Solvents:

    • Acidic or basic catalysts may be employed to facilitate the reaction.

    • Solvents like dichloromethane or tetrahydrofuran (THF) could be used.

Detailed synthetic methods for analogous compounds often involve Friedel-Crafts alkylation or palladium-catalyzed coupling reactions .

Stability

The bulky tert-butyl groups provide steric protection, potentially enhancing the compound's stability against oxidative degradation.

Solubility

Hydrophobicity due to the tert-butyl groups may limit its solubility in polar solvents, which could pose challenges in certain applications.

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